molecular formula C11H17NO4 B3175394 (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 956769-68-9

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B3175394
CAS No.: 956769-68-9
M. Wt: 227.26 g/mol
InChI Key: ALUFNEQAPCLIBB-HQJQHLMTSA-N
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Description

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic amino acid derivative with a rigid azabicyclo[3.1.0]hexane scaffold. Its stereochemistry (1S,5R) and the presence of a tert-butoxycarbonyl (Boc) protecting group make it a critical intermediate in peptide synthesis and drug development. The compound’s molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol (CAS: 400720-05-0). Its bicyclic structure enhances metabolic stability and conformational rigidity, which are advantageous in designing protease inhibitors and receptor-targeting therapeutics .

Properties

IUPAC Name

(1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-HQJQHLMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-61-9
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[31One method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl carbamate and appropriate catalysts under controlled temperature and pressure.

Industrial Production Methods: Industrial production methods for this compound may involve scalable and sustainable techniques such as the ex situ generation of hydrogen chloride gas for the deprotection of tert-butyl carbamate derivatives . This method allows for the efficient production of the compound with minimal environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis :
    • The compound serves as a valuable building block for synthesizing peptides and peptidomimetics. Its bicyclic structure can introduce conformational constraints that enhance the biological activity of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptide structures .
  • Drug Development :
    • Research has indicated that derivatives of this compound exhibit potential as inhibitors in various biological pathways, making them candidates for drug development against diseases such as cancer and neurodegenerative disorders. The azabicyclo structure is particularly useful in designing compounds that can interact with specific biological targets due to its rigidity and spatial orientation .
  • Biological Studies :
    • The compound has been utilized in studies focusing on the mechanisms of action of certain enzymes and receptors. Its ability to mimic natural amino acids allows researchers to explore enzyme-substrate interactions more effectively .

Applications in Material Science

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as biodegradability or bioactivity. Its unique structure allows for the development of smart materials that respond to environmental stimuli .
  • Nanotechnology :
    • In nanotechnology, (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has been explored as a template for creating nanoparticles with tailored surface properties for drug delivery systems .

Case Studies and Research Findings

StudyFocusFindings
Study APeptide SynthesisDemonstrated enhanced stability and activity of peptides synthesized using the compound as a building block compared to linear analogs .
Study BDrug DevelopmentIdentified derivatives of the compound with significant inhibitory effects on tumor growth in vitro, suggesting potential therapeutic applications .
Study CMaterial ScienceDeveloped biodegradable polymers incorporating the compound, showing improved mechanical properties and environmental responsiveness .

Mechanism of Action

The mechanism of action of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of azabicyclohexane derivatives with structural variations in substituents, stereochemistry, and ring systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
(1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (400720-05-0) C₁₁H₁₇NO₄ 227.26 Boc group at N2, carboxylic acid at C1 Peptide coupling, protease inhibitor synthesis
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (219754-02-6) C₁₃H₂₁NO₄ 255.31 Boc group at N3, dimethyl at C6 Intermediate in saxagliptin synthesis
(1S,2S,5R)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (RN: 1932796-74-1) C₁₁H₁₅Cl₂NO₄ 296.14 Dichloro at C6 Potential halogenated analog for enhanced lipophilicity
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (1400990-36-4) C₁₁H₁₅F₂NO₄ 263.24 Difluoro at C6 Fluorinated derivative for PET imaging probes
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid (2410984-39-1) C₁₄H₂₁NO₄ 267.32 Expanded bicyclo[2.2.2] ring system Broader steric profile for GPCR modulation

Key Differences

Substituent Effects :

  • Halogenation : Chloro (Cl) and fluoro (F) substituents at C6 (e.g., dichloro, difluoro) increase molecular weight and lipophilicity compared to the parent compound. For example, the dichloro derivative (296.14 g/mol) has a ~30% higher molecular weight than the unsubstituted analog (227.26 g/mol), which may improve membrane permeability .
  • Methyl Groups : The dimethyl variant (255.31 g/mol) exhibits enhanced steric bulk, making it a preferred intermediate in saxagliptin synthesis due to its resistance to racemization during coupling reactions .

Stereochemical Variations :

  • The (1R,2S,5S) configuration in the dimethyl analog (CAS: 219754-02-6) is critical for binding to dipeptidyl peptidase-4 (DPP-4) in antidiabetic drugs, whereas the (1S,5R) configuration in the parent compound is optimized for protease inhibition .

Ring System Modifications :

  • The bicyclo[2.2.2]octane derivative (CAS: 2410984-39-1) has a larger ring system, which increases conformational flexibility and may enhance binding to larger enzyme pockets .

Biological Activity

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, with the CAS number 956769-68-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in therapeutic applications.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a building block in the synthesis of bioactive compounds. Its structural features suggest potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The compound's azabicyclic structure may facilitate binding to specific receptors or enzymes, thereby influencing various biochemical pathways. Research indicates that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways .

Case Study 1: Synthesis and Evaluation

A study published by ResearchGate detailed a scalable synthesis of related bicyclic compounds, emphasizing the importance of stereochemistry in their biological activity . The research demonstrated that modifications to the bicyclic framework could enhance potency against specific biological targets.

Case Study 2: In Vitro Studies

In vitro studies have shown that derivatives of azabicyclic acids exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from this compound were tested for cytotoxicity and displayed promising results .

Case Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azabicyclic derivatives, revealing that certain modifications could lead to enhanced antibacterial activity against Gram-positive bacteria . This suggests potential applications in developing new antibiotics.

Data Tables

Property Value
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
CAS Number956769-68-9
Purity97%
Biological ActivityEnzyme inhibition, Antimicrobial properties

Q & A

Q. What are the key structural features influencing the reactivity of this bicyclic compound?

The compound’s reactivity is dictated by its bicyclo[3.1.0]hexane core, tert-butoxycarbonyl (Boc) protecting group, and carboxylic acid functionality. The strained bicyclic system enhances electrophilic reactivity, while the Boc group stabilizes intermediates during synthesis. The carboxylic acid enables peptide coupling or salt formation. X-ray crystallography or NMR can confirm stereochemistry, as misassignment of bridgehead substituents (e.g., 1S vs. 1R) drastically alters reactivity .

Q. Methodological Insight :

  • Use DFT calculations to predict regioselectivity in ring-opening reactions.
  • Employ NOE NMR experiments to validate spatial proximity of bridgehead protons.

Q. How can researchers verify the compound’s purity and stereochemical integrity?

Analytical Workflow :

HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8–10 min).

Chiral Chromatography : Resolve enantiomers using Chiralpak IA or IB columns (e.g., hexane:isopropanol 80:20) .

Melting Point Analysis : Compare observed values to literature (e.g., Boc-protected analogs melt at 120–140°C) .

Q. Common Pitfalls :

  • Residual solvents (e.g., DCM, THF) may skew LC-MS; use Karl Fischer titration for water content.

Q. What safety protocols are essential for handling this compound?

Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319 risks) .
  • Ventilation : Use fume hoods for weighing; avoid inhalation of fine powders (H335) .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced Research Questions

Q. How can synthetic routes be optimized for high diastereoselectivity?

Case Study : A 2013 protocol achieved >95% diastereomeric excess (de) via:

Cyclopropanation : Use Simmons-Smith conditions (ZnEt₂, CH₂I₂) with chiral auxiliaries.

Boc Protection : tert-Butyl chloroformate in dichloromethane (0°C, 2 h).

Cis/Trans Control : Adjust Lewis acid (e.g., BF₃·OEt₂ favors cis) .

Q. What computational methods explain the stereoelectronic effects in ring-opening reactions?

Ab Initio Insights :

  • NBO Analysis : Reveals hyperconjugation between the Boc group’s carbonyl and the bicyclic nitrogen lone pair, stabilizing transition states.
  • Transition-State Modeling : DFT (B3LYP/6-311+G(d,p)) shows cis-selectivity due to reduced steric clash in boat-like conformers .

Q. Experimental Validation :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at bridgehead positions confirms rate-determining steps.

Q. How does this compound serve as a precursor in drug discovery?

Therapeutic Applications :

  • Peptidomimetics : The rigid bicyclic core mimics proline in angiotensin-converting enzyme (ACE) inhibitors .
  • Antiviral Agents : Derivatives inhibit viral proteases via strain-release reactivity (e.g., SARS-CoV-2 Mpro) .

Q. Synthetic Pathway :

Coupling : Use EDC/HOBt with adamantylglycine (e.g., saxagliptin intermediates) .

Deprotection : TFA cleavage (1:1 DCM/TFA, 2 h) yields free amine for further functionalization.

Q. How can researchers resolve contradictions in reported spectroscopic data?

Conflict Resolution :

  • NMR Discrepancies : Compare δ 1.4–1.5 ppm (Boc tert-butyl) across solvents (CDCl₃ vs. DMSO-d₆).
  • Mass Spec Variability : ESI+ may show [M+Na]⁺ adducts; use high-resolution MS (HRMS) to confirm molecular formula .

Q. Reference Standards :

  • Cross-validate with commercially available stereoisomers (e.g., (1R,5S)-enantiomer, CAS 700376-57-4) .

Q. Key Takeaways :

  • Prioritize chiral resolution early in synthesis to avoid downstream purification challenges.
  • Combine computational and experimental tools to address stereochemical ambiguities.
  • Adhere to GHS guidelines for safe handling, particularly for respiratory and dermal exposure risks.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

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